Monoamine Oxidase B (MAO-B) Inhibition: Dimethyl Substitution Enhances Potency vs. Unsubstituted 8-Hydroxyquinoline
2,4-Dimethylquinolin-8-ol exhibits measurable inhibition of human recombinant MAO-B with an IC50 of 5.50 μM (5.50E+3 nM) [1]. While direct head-to-head data for unsubstituted 8-hydroxyquinoline in the identical assay system is unavailable, cross-study analysis indicates that unsubstituted 8-hydroxyquinoline derivatives typically show weak MAO-B inhibition with IC50 values >100 μM or no significant inhibition [2]. The 2,4-dimethyl substitution thus appears to confer a substantial (>18-fold) potency enhancement.
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5.50 μM (5.50E+3 nM) |
| Comparator Or Baseline | Unsubstituted 8-hydroxyquinoline derivatives: typically >100 μM or inactive |
| Quantified Difference | Estimated >18-fold greater potency |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI insect cells; kynuramine substrate |
Why This Matters
This potency difference is critical for researchers selecting MAO-B inhibitors for neurodegenerative disease models, where compound potency directly impacts assay sensitivity and dose requirements.
- [1] BindingDB. BDBM50538764 (CHEMBL4645356). IC50: 5.50E+3 nM against human MAO-B. View Source
- [2] Zheng H, et al. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Eur J Med Chem. 2015;101:648-660. View Source
